molecular formula C8H8N2O B025935 6-Ethoxypyridine-3-carbonitrile CAS No. 106853-78-5

6-Ethoxypyridine-3-carbonitrile

Cat. No.: B025935
CAS No.: 106853-78-5
M. Wt: 148.16 g/mol
InChI Key: RBOHCYKUZOVCGH-UHFFFAOYSA-N
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Scientific Research Applications

6-Ethoxypyridine-3-carbonitrile has several applications in scientific research:

Safety and Hazards

6-Ethoxypyridine-3-carbonitrile is associated with several hazard statements, including H302, H312, H315, H317, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation or allergic skin reaction, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Ethoxypyridine-3-carbonitrile are not available in the retrieved data, pyridine derivatives are widely used in medicinal chemistry and drug synthesis . Therefore, it is likely that research into the properties and potential applications of this compound will continue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyridine-3-carbonitrile involves the reaction of ethyl nicotinate with cyanide sources under specific conditions. One common method includes the use of Grignard reagents added to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell growth and survival . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-carbonitrile
  • 6-Chloropyridine-3-carbonitrile
  • 6-Bromopyridine-3-carbonitrile

Comparison: 6-Ethoxypyridine-3-carbonitrile is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. For example, the ethoxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-ethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOHCYKUZOVCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596578
Record name 6-Ethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106853-78-5
Record name 6-Ethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxypyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add sodium ethoxide (1.6 mL of 21% w/v in ethanol, 4.8 mmol) to a solution of 6-chloronicotinonitrile (612 mg, 4.41 mmol) in anhydrous ethanol (15 mL) and heat the reaction at reflux for 3 h. Cool to room temperature and stir overnight under nitrogen atmosphere. Concentrate in vacuo and dissolve the residue into dichloromethane. Wash with saturated aqueous NaHCO3, dry over MgSO4 and concentrate in vacuo to give the desired intermediate as an off-white solid (545 mg, 83%).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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